molecular formula C21H26N8O B10934918 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10934918
M. Wt: 406.5 g/mol
InChI Key: JUIJFPBLBWSERW-UHFFFAOYSA-N
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Description

6-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N~4~-(1-isopropyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic compound. It features multiple pyrazole rings and a pyridine ring, making it a versatile scaffold in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N~4~-(1-isopropyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps. Typically, the process begins with the preparation of the pyrazole rings through cyclocondensation reactions involving hydrazines and 1,3-diketones .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production while maintaining consistency and reducing waste .

Chemical Reactions Analysis

Types of Reactions

6-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N~4~-(1-isopropyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N~4~-(1-isopropyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N~4~-(1-isopropyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of multiple pyrazole rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H26N8O

Molecular Weight

406.5 g/mol

IUPAC Name

6-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1-methyl-N-(1-propan-2-ylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H26N8O/c1-7-28-14(5)19(13(4)25-28)17-10-15(16-11-22-27(6)20(16)23-17)21(30)24-18-8-9-29(26-18)12(2)3/h8-12H,7H2,1-6H3,(H,24,26,30)

InChI Key

JUIJFPBLBWSERW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)C2=NC3=C(C=NN3C)C(=C2)C(=O)NC4=NN(C=C4)C(C)C)C

Origin of Product

United States

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